molecular formula C7H6O4 B13396043 2-Hydroxy-5-methoxy[1,4]benzoquinone

2-Hydroxy-5-methoxy[1,4]benzoquinone

Cat. No.: B13396043
M. Wt: 154.12 g/mol
InChI Key: AZNUMSPKIQJTGY-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methoxy[1,4]benzoquinone is a quinone derivative characterized by the presence of hydroxy and methoxy groups attached to the benzoquinone ring Quinones are a class of organic compounds that play significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methoxy[1,4]benzoquinone can be achieved through several methods. One common approach involves the Thiele-Winter acetoxylation, where 1,4-benzoquinone derivatives react with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed to form hydroxyhydroquinone derivatives, which are subsequently oxidized to yield the desired hydroxyquinone compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-methoxy[1,4]benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxy and methoxy groups on the quinone ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinones. Substitution reactions can lead to various substituted quinones with different functional groups .

Scientific Research Applications

2-Hydroxy-5-methoxy[1,4]benzoquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methoxy[1,4]benzoquinone involves its ability to participate in redox reactions. The compound can undergo reversible oxidation and reduction, which allows it to act as an electron carrier in various biochemical processes. It can also form reactive oxygen species (ROS) that can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include enzymes such as oxidoreductases and transporters that facilitate its movement within cells .

Comparison with Similar Compounds

  • 2-Hydroxy-1,4-benzoquinone
  • 5-Methoxy-1,4-benzoquinone
  • 2,5-Dihydroxy-1,4-benzoquinone

Comparison: 2-Hydroxy-5-methoxy[1,4]benzoquinone is unique due to the simultaneous presence of both hydroxy and methoxy groups on the quinone ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the methoxy group can enhance its lipophilicity, affecting its interaction with biological membranes and its overall bioavailability .

Properties

IUPAC Name

2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNUMSPKIQJTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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